molecular formula C14H13N5O3 B2914160 1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 329795-96-2

1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2914160
CAS No.: 329795-96-2
M. Wt: 299.29
InChI Key: SDQCSZASOFPNQA-UHFFFAOYSA-N
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Description

1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C24H19N7O3 , it belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, a recognized privileged scaffold in the development of biologically active molecules . The structure incorporates a 1,2,4-triazole ring fused to a dihydropyrimidine system, a framework known for its diverse interactions with biological targets. The 1,2,4-triazole motif is a key pharmacophore present in numerous clinical drugs and is noted for its hydrogen bonding capacity, rigidity, and solubility properties, which facilitate high-affinity binding to enzymes and receptors . The [1,2,4]triazolo[1,5-a]pyrimidine (TP) core, in particular, has been associated with a wide spectrum of pharmacological activities in scientific literature, including antibacterial, antifungal, antiviral, and anticancer effects . This makes derivatives like this compound valuable templates for screening against various disease models and for structure-activity relationship (SAR) studies. The presence of the 3-nitrophenyl substituent and the acetyl group offers potential sites for further chemical modification, enabling researchers to explore a wider chemical space and optimize properties like potency and selectivity. This compound is also a relevant subject for research in synthetic chemistry methodology, particularly in the development of efficient multi-component one-pot syntheses for complex heterocyclic systems . This product is provided For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

1-[5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-4-3-5-11(6-10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQCSZASOFPNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound belonging to the class of triazolopyrimidines, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and other medical fields.

Chemical Structure and Properties

The compound's structure is characterized by a triazolo-pyrimidine core with various functional groups that contribute to its biological activity. The presence of the nitrophenyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Chemical Formula:

C19H16N6O3C_{19}H_{16}N_{6}O_{3}

IUPAC Name:
this compound

Anticancer Properties

Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. The compound in focus has shown significant antiproliferative effects against various cancer cell lines.

  • Cell Lines Tested:
    • MGC-803 (gastric cancer)
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)

Key Findings:

  • Inhibition of ERK Signaling Pathway: The compound exhibited significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and related proteins. This suggests a mechanism through which the compound induces apoptosis and cell cycle arrest in cancer cells .
  • IC50 Values: In various studies, derivatives of triazolopyrimidine have shown IC50 values ranging from low nanomolar to micromolar concentrations against different cancer cell lines:
    • Compound H12 demonstrated an IC50 value of approximately 3.91 μM against MCF-7 cells.
    • Another derivative showed an IC50 of 0.53 μM against HCT-116 cells .

Other Biological Activities

Besides anticancer properties, compounds within this class have shown promise in other areas:

  • Antibacterial and Antiviral Activity: Triazolopyrimidine derivatives have been reported to exhibit antibacterial and antiviral activities due to their ability to inhibit key enzymes involved in pathogen proliferation .
  • Inhibition of Influenza Virus RNA Polymerase: Some derivatives have demonstrated the ability to inhibit influenza virus RNA polymerase heterodimerization, indicating potential use in antiviral therapies .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of triazolopyrimidine derivatives:

StudyCompoundCell LineIC50 (μM)Mechanism
Study 1H12MCF-73.91Apoptosis induction
Study 2Compound 2HCT-1160.53Tubulin polymerization inhibition
Study 3Compound 10eMCF-714.5Broad-spectrum cytotoxicity

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The 3-(benzyloxy)phenyl analog exhibits higher hydrophobicity (XlogP = 3.4), which may improve membrane permeability but reduce aqueous solubility .
  • Steric Effects : The 5,7-dimethyl-2-phenyl derivative’s steric bulk could hinder interactions with target proteins, limiting therapeutic utility despite simpler synthesis .

Q & A

Q. What experimental controls are essential to validate biological activity assays for this compound?

  • Methodological Answer :
  • Positive Controls : Use known kinase inhibitors (e.g., imatinib) in enzyme inhibition assays .
  • Solvent Controls : Ensure DMSO concentrations (<1%) do not artifactually affect cell viability .

Tables for Key Data

Table 1 : Comparison of Synthetic Protocols

ParameterMolten TMDP Ethanol/Water
Temperature65°CReflux (~78°C)
Reaction Time4–6 hours6–8 hours
Yield92%92%
Catalyst Recyclability5 cycles3 cycles

Table 2 : Characterization Data from Representative Synthesis

TechniqueObserved DataExpected Data
¹H NMR (DMSO-d6)δ 8.2–8.5 (m, 3H, Ar-NO₂)Matches nitroarene protons
¹³C NMRδ 195.2 (C=O), 152.1 (triazole C)Consistent with ethanone and triazole
Elemental Analysis (C%)58.3%Theoretical: 58.5%

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